N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Structural Features
The systematic name N⁶-(furan-2-ylmethyl)-1-methyl-N⁴-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. Breaking down the nomenclature:
- Pyrazolo[3,4-d]pyrimidine : The bicyclic core consists of a pyrazole ring fused to a pyrimidine at positions 3 and 4 of the pyrazole and positions 4 and 5 of the pyrimidine.
- 1-Methyl : A methyl group substitutes position 1 of the pyrazole ring.
- N⁴-(3-methylphenyl) : A 3-methylphenyl group is attached to the pyrimidine’s N⁴ position.
- N⁶-(furan-2-ylmethyl) : A furan-2-ylmethyl substituent occupies the N⁶ position of the pyrimidine.
The molecular formula is C₂₁H₂₁N₇O , with a molecular weight of 411.45 g/mol. Key structural identifiers include:
- SMILES Notation : CC1=CC(=CC=C1)NC2=C3C(=NN(C3=NC(=N2)NCC4=CC=CO4)C)NC
- InChI Key : Computed as a unique identifier reflecting stereochemical and connectivity details.
Table 1: Structural Comparison with Analogous Compounds
Spectroscopic and Computational Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the furan ring protons (δ 6.2–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm). Mass spectrometry confirms the molecular ion peak at m/z 411.45. Density functional theory (DFT) calculations predict a planar pyrazolopyrimidine core with substituents influencing electron distribution and dipole moments.
Properties
Molecular Formula |
C18H18N6O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-N-(furan-2-ylmethyl)-1-methyl-4-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H18N6O/c1-12-5-3-6-13(9-12)21-16-15-11-20-24(2)17(15)23-18(22-16)19-10-14-7-4-8-25-14/h3-9,11H,10H2,1-2H3,(H2,19,21,22,23) |
InChI Key |
SAZUNNQNDLFAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(Furan-2-yl)methyl]-1-methyl-N4-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of phenyl hydrazines with ethyl acetoacetate to form phenyl-3H-pyrazol-3-ones, followed by cyclization with appropriate reagents to yield the pyrazolo[3,4-d]pyrimidine core . Subsequent functionalization steps introduce the furan and methylphenyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents . Additionally, process intensification techniques like microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions activated by electron-withdrawing substituents. Key reactions include:
-
Amination : Reaction with primary amines (e.g., benzylamine) under acidic conditions yields N-alkylated derivatives. For example, substitution at the C2 position occurs with a 75% yield when using K₂CO₃ in DMF at 80°C.
-
Halogenation : Treatment with POCl₃ converts hydroxyl groups to chlorides, enabling subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .
Table 1: Nucleophilic substitution reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Amination | Benzylamine, K₂CO₃, DMF, 80°C | C2-aminated derivative | 75% | |
| Chlorination | POCl₃, reflux, 6 hr | 2-Chloro analog | 82% |
Electrophilic Aromatic Substitution
The furan and 3-methylphenyl groups undergo electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the 3-methylphenyl ring (68% yield).
-
Sulfonation : Furan ring sulfonation with SO₃ in H₂SO₄ produces sulfonic acid derivatives, enhancing water solubility .
Mechanism :
-
Electrophile generation (e.g., NO₂⁺ for nitration).
-
Attack at electron-rich aromatic positions.
-
Rearomatization via proton loss.
Oxidation:
-
The furan moiety oxidizes to a diketone using KMnO₄ in acidic conditions, altering electronic properties (55% yield) .
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization .
Cycloaddition and Ring-Opening Reactions
-
Diels-Alder : The furan acts as a diene with maleic anhydride, forming bicyclic adducts (60% yield).
-
Ring-Opening : Strong bases (e.g., NaOH) cleave the pyrimidine ring under harsh conditions, producing aminopyrazole intermediates.
Functional Group Interconversions
| Reaction | Reagents | Outcome | Application | Ref. |
|---|---|---|---|---|
| Esterification | Ac₂O, pyridine | Acetylated furan-O | Prodrug synthesis | |
| Thioether formation | Lawesson’s reagent | S-substituted analogs | Kinase inhibition |
Stability and Degradation Pathways
-
Hydrolysis : The compound degrades in acidic media (pH < 3) via pyrimidine ring cleavage, forming 4-amino-1-methylpyrazole derivatives.
-
Photodegradation : UV exposure induces furan ring decomposition, necessitating dark storage .
Catalytic Cross-Coupling
Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) modify the 3-methylphenyl group:
pythonExample: Catalyst: Pd(OAc)₂/Xantphos Base: Cs₂CO₃ Solvent: Toluene, 110°C Product: Biaryl derivatives (88% yield)[5][8]
Biological Activity-Driven Modifications
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that modifications to the core structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of key signaling pathways involved in cell survival and growth .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrimidine derivatives are known to possess significant antibacterial and antifungal properties. Research has shown that specific modifications in the structure can lead to enhanced activity against resistant strains of bacteria and fungi .
3. Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to this class of compounds. Studies suggest that pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of pyrazolo[3,4-d]pyrimidines for their anticancer effects on human breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through the activation of caspases and inhibition of the PI3K/Akt pathway .
Case Study 2: Antimicrobial Screening
In another study, derivatives of pyrazolo[3,4-d]pyrimidines were screened against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Summary Table: Biological Activities of this compound
Mechanism of Action
The compound exerts its effects primarily by inhibiting protein tyrosine kinases, which are enzymes involved in the regulation of various cellular processes such as growth, differentiation, and metabolism . By binding to the active site of these enzymes, the compound prevents their catalytic activity, leading to the disruption of signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer, where overactive tyrosine kinases contribute to uncontrolled cell growth .
Comparison with Similar Compounds
N⁶-(2-Cyclohexenylethyl)-N⁴-(3-methylphenyl)-1-phenyl Analogue
- Structure : N⁶-(2-cyclohex-1-en-1-ylethyl)-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 946265-53-8)
- Key Features : The N⁶ substituent is a cyclohexenylethyl group, introducing aliphatic and cyclic unsaturation. The N⁴ retains the 3-methylphenyl group, while the pyrazole ring is 1-phenyl-substituted.
N⁶-(3-Methoxypropyl)-N⁴-(3,4-dimethylphenyl) Analogue
- Structure : N⁴-(3,4-dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 946288-13-7)
- Key Features : The N⁶ substituent is a 3-methoxypropyl chain, offering flexibility and ether oxygen for polar interactions. The N⁴ group is a bulkier 3,4-dimethylphenyl.
- Implications : The methoxypropyl group may enhance solubility relative to aromatic substituents, while the 3,4-dimethylphenyl group increases steric hindrance at the N⁴ position, possibly affecting target binding .
N⁶,N⁶-Diethyl-N⁴-(3-chlorophenyl) Analogue
- Structure : N⁴-(3-chlorophenyl)-N⁶,N⁶-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS: 955339-25-0)
- Key Features : Diethyl substitution at N⁶ introduces electron-donating alkyl groups, while the N⁴ 3-chlorophenyl group adds electronegativity.
- Implications : Chlorine at N⁴ may enhance binding affinity to hydrophobic pockets in kinase domains, as seen in JAK3 inhibitors , while diethyl groups reduce steric bulk compared to furan-2-ylmethyl .
Physicochemical Properties
Key Observations :
- The furan-2-ylmethyl group in the target compound likely reduces molecular weight compared to cyclohexenylethyl analogues.
Anticancer and Kinase Inhibition
- JAK3 Selectivity : Pyrimidine-4,6-diamine derivatives with N⁴ aryl groups (e.g., 3-chlorophenyl, 3-methylphenyl) demonstrate JAK3 inhibition, with substituent bulk and electronegativity influencing selectivity .
- Antifungal Activity : Furan-containing pyrimidines (e.g., compound 6N in ) show antifungal activity (MIC: 12.5–25 µg/mL), suggesting the furan-2-ylmethyl group in the target compound may confer similar properties .
Antioxidant Activity
Biological Activity
N~6~-(furan-2-ylmethyl)-1-methyl-N~4~-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolopyrimidine class. This compound features a distinctive structure characterized by a pyrazolo[3,4-d]pyrimidine core, substituted with a furan-2-ylmethyl group and a 3-methylphenyl group. The molecular formula is C~18~H~20~N~6~, with a molecular weight of approximately 342.39 g/mol. The unique combination of functional groups in this compound suggests potential for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of this compound typically involves multi-step organic reactions that allow for the exploration of its derivatives and modifications for enhanced properties. The furan and methyl substitutions are critical in influencing the compound's biological activity and chemical reactivity .
Anticancer Activity
Recent studies have investigated the anticancer potential of pyrazolopyrimidine derivatives. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and growth .
In a specific study focusing on similar pyrazolopyrimidine compounds, it was reported that these derivatives exhibited potent activity against human cancer cell lines, suggesting that this compound may also possess similar properties .
Anti-inflammatory Properties
Pyrazolopyrimidine derivatives have been identified as potential anti-inflammatory agents. Research has shown that they can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) in vitro. This inhibition is crucial in conditions characterized by chronic inflammation . The specific structure of this compound may enhance its efficacy in reducing inflammation compared to other derivatives.
Antimicrobial Activity
The antimicrobial activity of pyrazolopyrimidine compounds has also been documented. These compounds can exhibit broad-spectrum activity against various bacterial strains. The presence of a furan moiety has been linked to enhanced antibacterial properties due to its ability to interact with microbial enzymes .
Case Studies
A systematic review highlighted several case studies involving pyrazolopyrimidine derivatives:
Q & A
Q. What are the key synthetic routes for this pyrazolo[3,4-d]pyrimidine derivative, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution and condensation reactions. A common route involves:
- Step 1: Reacting 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with 3-methylphenylamine under reflux in dry acetonitrile to introduce the N⁴-(3-methylphenyl) group .
- Step 2: Substituting the remaining chlorine atom at the 6-position with furan-2-ylmethylamine using alkyl halides (e.g., furfuryl bromide) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Purification: Crude products are recrystallized from acetonitrile or ethanol, with yields typically ranging from 55% to 75% depending on stoichiometric ratios and solvent choice .
Critical Factors:
- Solvent Polarity: Higher polarity solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
- Temperature: Elevated temperatures (>80°C) risk decomposition of the furan ring.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: Key signals include:
- Singlet at δ 3.3–3.5 ppm (N-CH₃).
- Doublets at δ 6.2–6.4 ppm (furan protons).
- Aromatic protons from the 3-methylphenyl group at δ 7.1–7.3 ppm .
- IR Spectroscopy: Peaks at ~1660 cm⁻¹ (C=N stretch) and ~1580 cm⁻¹ (pyrimidine ring vibration) confirm core structure .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ ions with accurate mass matching the molecular formula (C₁₉H₂₀N₆O).
Validation: Cross-referencing with analogs (e.g., pyrazolo[3,4-d]pyrimidines with aryl/alkyl substitutions) ensures assignment accuracy .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, calculate activation energies for nucleophilic substitution at the 4- and 6-positions to prioritize synthetic steps .
- Solvent Effects: COSMO-RS simulations predict solvent polarity impacts on reaction kinetics, guiding solvent selection (e.g., acetonitrile vs. DMF) .
- Machine Learning: Train models on existing pyrazolo[3,4-d]pyrimidine synthesis data to predict optimal molar ratios, temperatures, and catalysts .
Case Study: ICReDD’s hybrid computational-experimental approach reduced optimization time for similar heterocycles by 40% through automated condition screening .
Q. How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structural-Activity Relationships (SAR): Compare substituent effects:
- Furan vs. Thiophene: Furan’s electron-rich oxygen may enhance binding to hydrophobic enzyme pockets compared to sulfur-containing analogs .
- 3-Methylphenyl vs. 4-Fluorophenyl: Steric hindrance from the methyl group could reduce affinity for flat binding sites (e.g., kinase ATP pockets) .
- Assay Validation: Replicate assays under standardized conditions (e.g., ATP concentration, pH) to isolate structural effects from experimental variability .
Data Analysis: Use multivariate regression to quantify contributions of substituent electronic (Hammett σ) and steric (Taft Eₛ) parameters to activity .
Q. What strategies improve aqueous solubility for in vivo studies without compromising activity?
Methodological Answer:
- Prodrug Design: Introduce phosphate or sulfonate groups at the furan methyl position, which hydrolyze in vivo to regenerate the parent compound .
- Co-solvent Systems: Use cyclodextrin inclusion complexes or PEG-based micelles to enhance solubility while maintaining bioavailability .
- Crystallinity Reduction: Amorphous solid dispersions (e.g., with PVP-VA64) improve dissolution rates by 3–5× compared to crystalline forms .
Validation: Parallel artificial membrane permeability assays (PAMPA) and HPLC stability testing ensure modifications do not alter pharmacokinetics .
Q. How to address discrepancies in reported IC₅₀ values across kinase inhibition studies?
Methodological Answer:
- Kinase Panel Profiling: Test the compound against a standardized panel (e.g., Eurofins KinaseProfiler) to control for assay conditions (e.g., ATP concentration, incubation time) .
- Off-Target Analysis: Use pull-down assays with immobilized ATP probes to identify non-kinase targets (e.g., metabolic enzymes) that may contribute to variability .
- Molecular Dynamics (MD): Simulate binding modes to kinases with varying gatekeeper residues (e.g., Src vs. Abl) to explain selectivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
